molecular formula C11H12N2OS B1420304 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine CAS No. 91350-53-7

4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Cat. No. B1420304
CAS RN: 91350-53-7
M. Wt: 220.29 g/mol
InChI Key: QAAAWBARJAZCRM-UHFFFAOYSA-N
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Description

The compound “4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine” appears to be a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. This compound also contains a methoxyphenyl group and an amine group.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction involving a thiol and an amine. The methoxyphenyl group could potentially be introduced through a nucleophilic substitution reaction, and the amine group could be introduced through an amine alkylation.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic thiazole ring, the methoxyphenyl group, and the amine group. The presence of these functional groups would likely result in a polar molecule with potential for hydrogen bonding.



Chemical Reactions Analysis

As a thiazole derivative, this compound could potentially undergo electrophilic aromatic substitution reactions. The amine group could act as a nucleophile in various reactions, and the methoxy group could potentially undergo demethylation under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the amine group could result in basic properties.


Scientific Research Applications

Anticancer Activity

4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine and its derivatives have been studied for their potential anticancer properties. A series of derivatives was synthesized and tested against various human cancer cell lines, such as MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). These compounds demonstrated moderate to good anticancer activity, indicating their potential as therapeutic agents in oncology (Yakantham, Sreenivasulu, & Raju, 2019).

Central Nervous System Penetrability

In neuropharmacology, studies on 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, a closely related compound, have shown its effectiveness as a selective serotonin-3 receptor antagonist. Notably, this compound can effectively penetrate the blood-brain barrier, making it a valuable tool for in vitro and in vivo studies related to central nervous system disorders (Rosen et al., 1990).

Antimicrobial Activities

Several studies have focused on the antimicrobial potential of thiazol-2-amine derivatives. For instance, novel amino acid derivatives synthesized from 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine showed antimicrobial activities against various Gram-negative and Gram-positive bacteria strains (El-Sakka, Soliman, & Abdullah, 2014). Additionally, other studies have highlighted the anthelmintic and antibacterial properties of certain thiazol-2-amine derivatives, underscoring their potential in developing new antimicrobial agents (Bhandari & Gaonkar, 2016).

Tubulin Inhibitors with Antiproliferative Activity

A series of N,4-diaryl-1,3-thiazole-2-amines, including derivatives of 4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine, were synthesized and evaluated as tubulin inhibitors. These compounds showed moderate antiproliferative activity in human cancer cell lines, indicating their potential role in cancer treatment (Sun et al., 2017).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.


Future Directions

Thiazole derivatives are a focus of research in medicinal chemistry due to their wide range of biological activities. Future research on this compound could involve studying its biological activity and potential applications in medicine.


Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific studies and experimental data on the compound would be needed.


properties

IUPAC Name

4-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-10-4-2-8(3-5-10)6-9-7-15-11(12)13-9/h2-5,7H,6H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAAWBARJAZCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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